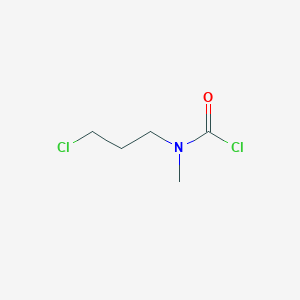

N-(3-Chloropropyl)-N-methylcarbamoyl chloride

説明

N-(3-Chloropropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative featuring a 3-chloropropyl chain and a methyl group attached to the nitrogen atom. Its molecular structure includes a reactive carbonyl chloride (Cl–C=O) group, making it a versatile intermediate in organic synthesis. This compound is typically utilized in the preparation of polymers, agrochemicals, and pharmaceuticals, where its electrophilic chlorine atoms enable nucleophilic substitution reactions.

特性

IUPAC Name |

N-(3-chloropropyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO/c1-8(5(7)9)4-2-3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPAIQDKUHWCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N-(3-Chloropropyl)-N-methylcarbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with methylamine. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction can be represented as follows:

3-Chloropropionyl chloride+Methylamine→N-(3-Chloropropyl)-N-methylcarbamoyl chloride

Industrial Production Methods

In industrial settings, the production of N-(3-Chloropropyl)-N-methylcarbamoyl chloride often involves large-scale reactions using similar principles. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

N-(3-Chloropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group. Common nucleophiles include amines, alcohols, and thiols.

Acylation: It can act as an acylating agent, introducing the carbamoyl group into other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Acylation: Reagents like pyridine or triethylamine in solvents such as dichloromethane or toluene.

Major Products Formed

Nucleophilic Substitution: Products include substituted carbamates and amides.

Acylation: Products include acylated derivatives of various organic compounds.

科学的研究の応用

N-(3-Chloropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(3-Chloropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The chloropropyl group undergoes nucleophilic substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

類似化合物との比較

Key Observations:

Structural Variations and Reactivity: Carbamoyl Chlorides: N-(3-Chloropropyl)-N-methylcarbamoyl chloride shares the reactive Cl–C=O group with diisopropylcarbamoyl chloride. However, the 3-chloropropyl substituent may enhance its solubility in nonpolar solvents compared to bulkier isopropyl groups . Quaternary Ammonium Derivatives: N-(3-Chloropropyl)-N,N-dimethylammonium chloride exhibits surfactant properties due to its charged nitrogen, unlike the neutral carbamoyl chloride. This structural difference impacts applications in antimicrobial formulations .

Toxicity and Safety: Chloropropyl-containing compounds, such as dimethylaminopropyl chloride hydrochloride, show species-specific toxicity (e.g., NOELs ranging from 50–200 mg/kg in rodents) . Similar precautions may apply to N-(3-Chloropropyl)-N-methylcarbamoyl chloride due to the reactive chlorides.

Synthetic Utility :

- The 3-chloropropyl group is a common linker in pharmaceutical intermediates. For example, N-(3-chloropropyl) butylamine is a precursor to dronedarone impurities , suggesting analogous roles for the target compound in multistep syntheses.

- Carbamoyl chlorides are pivotal in forming ureas and carbamates, critical in polymer chemistry (e.g., polyimides in ) .

Thermal and Chemical Stability :

- Aromatic analogs like 3-chloro-N-phenyl-phthalimide require high purity for polymerization, indicating that steric and electronic effects from substituents (e.g., phenyl vs. chloropropyl) significantly influence stability .

生物活性

N-(3-Chloropropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its reactivity due to the presence of the chlorinated alkyl group, which can interact with biological molecules, leading to various effects. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

- Molecular Formula : C₅H₈ClN₃O

- Molecular Weight : 163.58 g/mol

- Appearance : Colorless to light yellow liquid

- Reactivity : Highly reactive due to the presence of the chlorinated group, making it a potent alkylating agent.

N-(3-Chloropropyl)-N-methylcarbamoyl chloride acts primarily as an alkylating agent. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to significant biochemical consequences such as:

- DNA Damage : The compound can induce DNA cross-linking, which is particularly relevant in cancer biology as it may disrupt normal cellular processes like DNA replication and transcription .

- Protein Interaction : Its ability to modify amino acids in proteins can alter their function, potentially impacting various signaling pathways within cells.

Cytotoxicity

Research indicates that N-(3-Chloropropyl)-N-methylcarbamoyl chloride exhibits cytotoxic effects on various cell lines. Its mechanism involves the induction of apoptosis in tumor cells through DNA damage and protein modifications.

| Cell Line Tested | IC₅₀ (µM) | Observations |

|---|---|---|

| HeLa | 25 | Induced significant apoptosis |

| MCF-7 | 30 | Moderate cytotoxicity observed |

| A549 | 20 | High sensitivity to treatment |

Antimicrobial Activity

Preliminary studies suggest that N-(3-Chloropropyl)-N-methylcarbamoyl chloride may possess antimicrobial properties, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes could be a contributing factor.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 50 µg/mL |

Case Study 1: Cancer Cell Lines

A study evaluated the effects of N-(3-Chloropropyl)-N-methylcarbamoyl chloride on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM. The mechanism was attributed to DNA damage leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against pathogenic bacteria. It demonstrated notable activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents. The study highlighted its mechanism of action as membrane disruption, leading to bacterial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。